ERV1 protein, also known as sulfhydryl oxidase, is a crucial component in the mitochondrial import and oxidative folding of proteins. It is primarily studied in the context of Saccharomyces cerevisiae (yeast) but has homologs in various organisms, including plants and mammals. ERV1 plays a significant role in transferring electrons and facilitating the formation of disulfide bonds in nascent proteins, thus ensuring proper protein maturation within the mitochondria.
ERV1 is classified under the category of oxidoreductases, specifically as a sulfhydryl oxidase. It is encoded by the ERV1 gene found in the yeast genome, which is well-characterized in studies related to mitochondrial function and protein importation. The protein operates by utilizing molecular oxygen as an electron acceptor, contributing to the oxidative environment necessary for protein folding within the intermembrane space of mitochondria .
The synthesis of ERV1 typically involves recombinant DNA technology. The ERV1 gene is cloned into expression vectors such as pET28a or pGEX-4T-2, allowing for overexpression in Escherichia coli. The process begins with:
The three-dimensional structure of ERV1 has been elucidated through X-ray crystallography, revealing insights into its functional domains. Key features include:
Crystallographic data indicate that ERV1 forms a homodimeric structure, which is vital for its function in electron transfer processes.
ERV1 catalyzes several key reactions:
The mechanism by which ERV1 operates involves several steps:
This process underscores the cooperative interaction between ERV1 and Mia40 in mitochondrial oxidative protein folding .
Experimental data confirm that the enzyme remains functional under physiological conditions but may denature under extreme pH or temperature variations .
ERV1 has several important applications in scientific research:
Research continues to explore its role in various cellular processes, including stress responses and metabolic regulation .
The ERV1 (Essential for Respiration and Viability 1) protein was first identified in genetic screens of Saccharomyces cerevisiae in the early 1990s, where it was shown to be indispensable for mitochondrial function and cell viability under aerobic conditions [1]. The gene’s name reflects its critical role: mutants exhibited severe defects in respiratory growth and mitochondrial biogenesis. Concurrently, mammalian researchers identified a homologous protein termed ALR (Augmenter of Liver Regeneration), initially characterized for its mitogenic effects in hepatocyte regeneration [5] [9].
Despite differing names, ERV1 and ALR share conserved structural and functional features, establishing them as orthologs across eukaryotes. The Erv1/ALR family belongs to the flavin adenine dinucleotide (FAD)-dependent sulfhydryl oxidase superfamily, characterized by conserved cysteine motifs and FAD-binding domains. Nomenclature inconsistencies arose due to independent discoveries:
Unification efforts now use ERV1 for genes and "Erv1/ALR" for the protein family to acknowledge shared molecular functions in mitochondrial redox regulation [5] [6].
ERV1 homologs are universally present in mitochondria-containing eukaryotes but absent in anaerobic lineages, underscoring their role in oxidative metabolism. Comparative genomics reveals:
Table 1: Phylogenetic Distribution of ERV1 and Mia40
Taxonomic Group | ERV1 Homolog Present? | Mia40 Homolog Present? | Functional Notes |
---|---|---|---|
Fungi (e.g., S. cerevisiae) | Yes | Yes | Canonical disulfide relay |
Mammals (e.g., Homo sapiens) | Yes (ALR) | Yes | Liver regeneration roles |
Plants (e.g., A. thaliana) | Yes | Yes (dual-targeted) | Peroxisomal localization; Mia40 non-essential |
Kinetoplastids (e.g., T. brucei) | Yes | No | ERV1-driven import independent of Mia40 |
Anaerobic protists | No | No | Absent in mitochondria-lacking lineages |
While yeast ERV1 and mammalian ALR share core enzymatic functions, structural and mechanistic distinctions exist:
Structural Variations
Functional Divergence
Table 2: Comparative Features of Yeast ERV1 and Mammalian ALR
Feature | S. cerevisiae ERV1 | Mammalian ALR |
---|---|---|
Gene/Protein Names | ERV1 (YGR029W) | ALR, GFER, hepatopoietin |
Domains | NTD shuttle + FAD-binding CTD | l-ALR: Extended NTD; s-ALR: Truncated |
Redox Centers | Cys³⁰–Cys³³, Cys¹³⁰–Cys¹³³, FAD | Conserved CXXC motifs, FAD |
Key Functions | • MIA pathway • Fe-S cluster export | • Liver regeneration • Cytochrome c maturation |
Preferred Acceptor | Cytochrome c > O₂ | Cytochrome c ≫ O₂ |
Complementation Studies
Human ALR with the yeast ERV1 N-terminal 21-aa sequence rescues erv1Δ lethality in yeast, confirming functional conservation despite structural variations [1]. However, plant ERV1 (e.g., A. thaliana) cannot oxidize yeast Mia40 but supports IMS import independently, suggesting lineage-specific adaptations [7] [10].
Table 3: Redox Properties of S. cerevisiae ERV1
Redox Center | Reduction Potential (mV) | Function |
---|---|---|
Shuttle disulfide (Cys³⁰–Cys³³) | -250 | Accepts electrons from Mia40 |
Active-site disulfide (Cys¹³⁰–Cys¹³³) | -215 to -260 | Transfers electrons to FAD |
FAD cofactor | -148 | Ultimate electron donor to O₂/cytochrome c |
Data from anaerobic redox titrations [9].
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